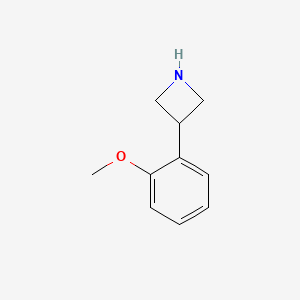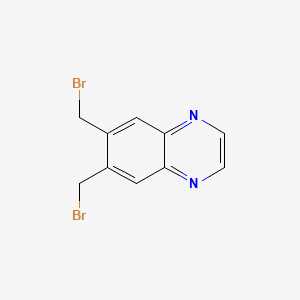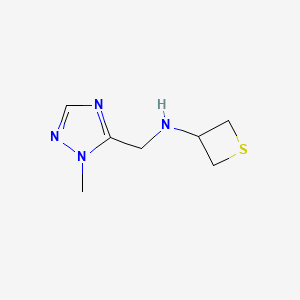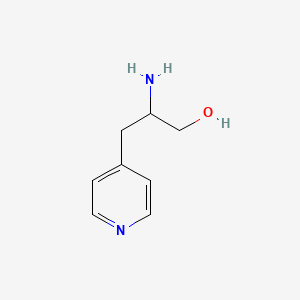
2-Amino-3-(pyridin-4-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(pyridin-4-yl)propan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to a three-carbon chain, with a pyridine ring at the terminal position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(pyridin-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine using hydrogenation or other reducing agents . Another method includes the use of a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes, where the nitroalkene intermediate is reduced in the presence of a metal catalyst such as palladium on carbon. This method is favored due to its efficiency and scalability .
化学反応の分析
Types of Reactions
2-Amino-3-(pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Formation of 2-oxo-3-(pyridin-4-yl)propan-1-ol.
Reduction: Formation of 2-amino-3-(pyridin-4-yl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Amino-3-(pyridin-4-yl)propan-1-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Amino-3-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This compound can also act as a ligand, binding to metal ions and influencing their reactivity .
類似化合物との比較
Similar Compounds
3-[(Pyridin-2-yl)amino]propan-1-ol: Similar structure but with the amino group attached to the pyridine ring at a different position.
3-(Pyridin-2-yl)propan-1-ol: Lacks the amino group, making it less versatile in certain reactions.
2-Amino-3-hydroxypyridine: Contains both amino and hydroxyl groups but lacks the three-carbon chain.
Uniqueness
2-Amino-3-(pyridin-4-yl)propan-1-ol is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
2-amino-3-pyridin-4-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-8(6-11)5-7-1-3-10-4-2-7/h1-4,8,11H,5-6,9H2 |
InChIキー |
XXPMWCAKYNQCQM-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CC(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B15226159.png)
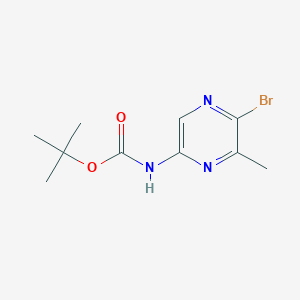
![5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15226171.png)

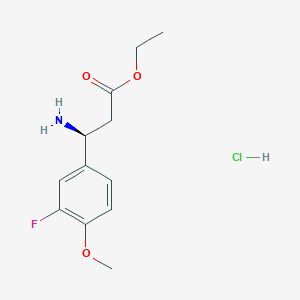

![tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B15226215.png)
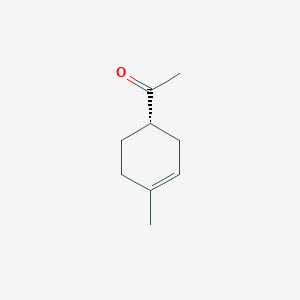

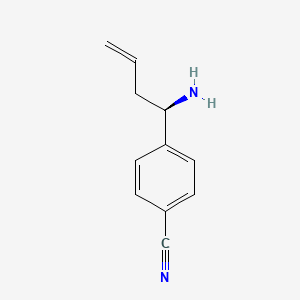
![Pyridazino[1,2-a]cinnoline](/img/structure/B15226230.png)
